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An In-depth Technical Guide to Roblitinib (FGF401)

Executive Summary
Roblitinib (also known as FGF401) is a pioneering, orally active, and highly selective inhibitor

of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It operates through a unique reversible-

covalent mechanism, targeting a specific cysteine residue within the kinase domain of FGFR4.

[1][3] This targeted approach has demonstrated significant anti-tumor activity in preclinical

models and has been evaluated in clinical trials, particularly for hepatocellular carcinoma

(HCC) and other solid tumors characterized by an activated FGF19-FGFR4 signaling pathway.

[3] This document provides a comprehensive review of the scientific literature on Roblitinib,

detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining

relevant experimental methodologies.

Mechanism of Action
Roblitinib is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory

concentration (IC50) of 1.9 nM in cell-free assays.[1][2] Its selectivity is a key feature, showing

at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.[1]

The mechanism of inhibition is distinguished by the formation of a reversible-covalent bond

with cysteine 552 (Cys552), a poorly-conserved residue located in the ATP-binding site of the

FGFR4 kinase domain.[4] This interaction is mediated by an aldehyde group on the Roblitinib
molecule, which forms a hemithioacetal with the cysteine residue.[4] This reversible nature is a

critical aspect of its design, intended to provide sustained target engagement while potentially

mitigating off-target effects.
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Caption: Reversible-covalent inhibition mechanism of Roblitinib with FGFR4.

The FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCCs.[5][6][7] The

pathway is activated when the ligand, FGF19, binds to the receptor complex formed by FGFR4

and its co-receptor, β-klotho.[6] This binding event triggers the dimerization and

autophosphorylation of the intracellular kinase domains of FGFR4.

Activated FGFR4 then phosphorylates key downstream effector proteins, primarily the FGF

receptor substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for adaptor

proteins, such as Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of

Sevenless (SOS).[5][6] This cascade leads to the activation of two major signaling pathways:[5]

[6][8]

RAS-RAF-MEK-MAPK Pathway: Promotes cell proliferation and differentiation.

PI3K-AKT-mTOR Pathway: Inhibits apoptosis and supports cell survival.

By selectively inhibiting FGFR4, Roblitinib effectively blocks these downstream signals,

leading to reduced tumor cell proliferation and survival.[1]
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Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by Roblitinib.
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Preclinical Data
In Vitro Potency
Roblitinib has demonstrated potent anti-proliferative effects in HCC cell lines that are

dependent on the FGF19-FGFR4 pathway. In contrast, cell lines lacking this dependency are

not significantly affected.[2]

Cell Line Description IC50 (nM)

Hep3B FGF19/FGFR4 Dependent 9

JHH7 FGF19/FGFR4 Dependent 9

HUH7 FGF19/FGFR4 Dependent 12

HEPG2 FGF19/FGFR4 Independent >10,000

JHH FGF19/FGFR4 Independent >10,000

Table 1: In Vitro Inhibitory

Activity of Roblitinib in HCC

Cell Lines[2]

In Vivo Pharmacokinetics and Efficacy
Roblitinib exhibits good oral pharmacokinetic properties.[1] Studies in animal models have

demonstrated its ability to inhibit tumor growth in a dose-dependent manner.[1][3]
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Animal
Model

Route Dose T1/2 (h)
CL
(mL/min·kg)

Vss (L/kg)

Male

C57BL/6

Mice

IV 1 mg/kg 1.4 28 2.3

PO 3 mg/kg - - -

Male SD Rats IV 0.5 mg/kg 4.4 19 3.9

PO 3 mg/kg - - -

Table 2:

Pharmacokin

etic

Parameters

of Roblitinib

in Preclinical

Models[2]

In a Hep3B xenograft model, a 30 mg/kg dose of Roblitinib administered twice daily (b.i.d.)

achieved the maximal level of tumor growth inhibition.[2] A dose of 10 mg/kg was sufficient to

control tumor growth to the level of stasis.[2]

Clinical Development
The primary clinical investigation of Roblitinib has been the first-in-human Phase I/II study,

NCT02325739, which evaluated its safety, tolerability, pharmacokinetics (PK),

pharmacodynamics (PD), and preliminary efficacy.[9][10]

Study Design
Phase I: Dose-escalation study to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).[10]

Phase II: Expansion cohorts to evaluate the anti-tumor activity of single-agent Roblitinib in

patients with HCC (Asian and non-Asian cohorts) and other solid tumors with positive

FGFR4 and KLB expression.[10]
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Combination Arm: Evaluated Roblitinib in combination with the anti-PD-1 antibody

spartalizumab.[3][9]
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Caption: Simplified workflow of the NCT02325739 Phase I/II clinical trial.

Clinical Results
The RP2D for single-agent Roblitinib was established as 120 mg once daily (qd).[9][11]
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Parameter Result

Safety (Single Agent)

Most Frequent AEs
Diarrhea (73.8%), Increased AST (47.5%),

Increased ALT (43.8%)

Grade 3 Dose-Limiting Toxicities (DLTs)
Increased transaminases (n=4), Increased

blood bilirubin (n=2)

Efficacy (HCC Patients, n=53)

Overall Response (OR) 8%

Stable Disease (SD) 53%

Median Time-to-Progression 4.1 months

Combination Therapy (with Spartalizumab)

RP2D
Roblitinib 120 mg qd + Spartalizumab 300 mg

Q3W

Objective Responses
2 Partial Responses (PR) reported in the cohort

of 12 patients

Table 3: Summary of Key Clinical Findings from

the NCT02325739 Study[9][11][12]

Combination studies with other checkpoint inhibitors, such as pembrolizumab, have also been

conducted.[13] Additionally, preclinical data provide a strong rationale for exploring

combinations with mTOR inhibitors, like everolimus, which have shown synergistic effects in

suppressing tumor cell proliferation and promoting apoptosis.[14]

Experimental Protocols & Methodologies
Pharmacodynamic Biomarker Analysis
In clinical trials, several blood-based biomarkers were monitored to confirm target engagement

and understand the pharmacodynamic effects of Roblitinib.[3]

FGF19 Quantification:
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Method: Capture-Enzyme-Linked Immunosorbent Assay (ELISA).

Details: Serum samples were analyzed using a commercially available ELISA kit (R&D

Systems, Cat. No. DF1900). The assay has a lower limit of quantification (LLOQ) of 27.2

pg/mL and an upper limit of quantification (ULOQ) of 1096.3 pg/mL.[3]

7α-Hydroxy-4-cholesten-3-one (C4) Quantification:

Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Details: This method provides high sensitivity and specificity for the quantification of C4, a

downstream marker of bile acid synthesis which is regulated by the FGF19-FGFR4

pathway.[3]

Total Bile Acids Measurement:

Method: Colorimetric enzymatic assay.

Details: A commercially available assay (Diazyme) was used to measure the total

concentration of bile acids in serum samples.[3]

An increase in the circulating levels of FGF19, C4, and total bile acids served as confirmation

of effective FGFR4 inhibition by Roblitinib.[9][12]

Conclusion and Future Perspectives
Roblitinib is a highly selective, reversible-covalent inhibitor of FGFR4 that has shown a

manageable safety profile and preliminary signs of clinical efficacy in patients with tumors

driven by the FGF19-FGFR4 signaling pathway.[3] The robust preclinical data and the detailed

characterization in its first-in-human trial provide a strong foundation for its continued

development.

Future strategies will likely focus on refining patient selection through biomarker strategies,

such as screening for high FGF19 expression, to maximize clinical benefit.[13] Furthermore,

combination therapies that target complementary pathways or overcome resistance

mechanisms, such as combining Roblitinib with immune checkpoint inhibitors or mTOR
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inhibitors, represent a promising avenue for improving outcomes in patients with hepatocellular

carcinoma and other challenging solid tumors.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610542#in-depth-review-of-roblitinib-scientific-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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